molecular formula C9H17NO3 B13261231 4-(Tert-butoxy)pyrrolidine-2-carboxylic acid

4-(Tert-butoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B13261231
M. Wt: 187.24 g/mol
InChI Key: XTQZONYRNXFGCY-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a tert-butoxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group in pyrrolidine followed by carboxylation. One common method is the reaction of pyrrolidine with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected pyrrolidine. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-(Tert-butoxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)pyrrolidine-2-carboxylic acid
  • 4-(Ethoxy)pyrrolidine-2-carboxylic acid
  • 4-(Isopropoxy)pyrrolidine-2-carboxylic acid

Uniqueness

4-(Tert-butoxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZONYRNXFGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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